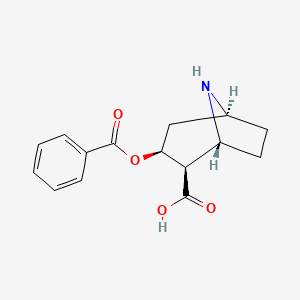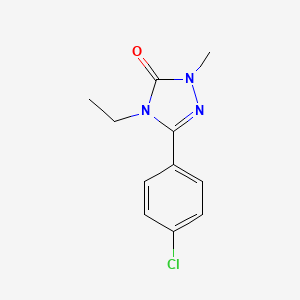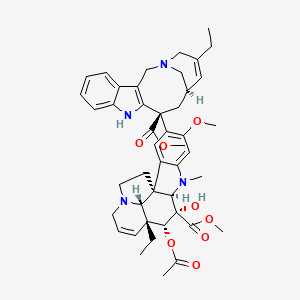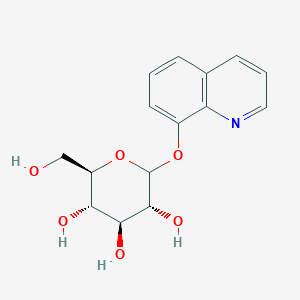
8-Hydroxyquinoline-beta-D-glucopyranoside
説明
8-Hydroxyquinoline-beta-D-glucopyranoside is a compound that has been shown to be a useful alternative substrate for the differentiation of members of the family Enterobacteriaceae based on the presence or absence of beta-glucosidase . It is an organic compound derived from the heterocycle quinoline .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline-beta-D-glucopyranoside has been conducted in the phase transfer catalytic system of solid potassium carbonate anhydrous acetonitrile . The fully acetylated 8-hydroxyquinoline O-β-D-glucosaminides and its 2-methyl- and 5-chloro-derivatives were obtained by deacetylation according to Zemplen .Molecular Structure Analysis
The empirical formula of 8-Hydroxyquinoline-beta-D-glucopyranoside is C15H17NO6 . Its molecular weight is 307.30 . The SMILES string of the compound is OCC1OC(Oc2cccc3cccnc23)C(O)C(O)C1O .Chemical Reactions Analysis
8-Hydroxyquinoline-beta-D-glucopyranoside reacts with metal ions, losing the proton and forming 8-hydroxyquinolinato-chelate complexes . The aluminium complex is a common component of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The storage temperature of 8-Hydroxyquinoline-beta-D-glucopyranoside is -20°C . Its molecular weight is 307.30 .科学的研究の応用
Differentiation of Enterobacteriaceae
8-Hydroxyquinoline-beta-D-glucopyranoside has been shown to be a useful alternative substrate for the differentiation of members of the family Enterobacteriaceae based on the presence or absence of beta-glucosidase .
Potential Anti-Cancer Prodrugs
Gluconjugates of 8-hydroxyquinolines, including 8-Hydroxyquinoline-beta-D-glucopyranoside, have potential applications as anti-cancer prodrugs . They exhibit antiproliferative activity against different tumor cell lines in the presence of copper (II) ions .
Iron Chelators for Neuroprotection
8-Hydroxyquinolines, including 8-Hydroxyquinoline-beta-D-glucopyranoside, are known to exhibit a variety of biological activities, such as acting as iron-chelators for neuroprotection .
Inhibitors of 2OG-Dependent Enzymes
8-Hydroxyquinolines are known to act as inhibitors of 2OG-dependent enzymes .
Chelators of Metalloproteins
8-Hydroxyquinolines are known to act as chelators of metalloproteins .
Anti-HIV Agents
8-Hydroxyquinolines have been shown to have potential applications as anti-HIV agents .
Antifungal Agents
8-Hydroxyquinolines are known to act as antifungal agents .
Antileishmanial Agents
8-Hydroxyquinolines have been shown to have potential applications as antileishmanial agents .
作用機序
Target of Action
The primary target of 8-Hydroxyquinoline-beta-D-glucopyranoside is the enzyme beta-glucosidase . This enzyme is present in various members of the family Enterobacteriaceae . The compound serves as a substrate for this enzyme, aiding in the differentiation of these bacteria based on the presence or absence of beta-glucosidase .
Mode of Action
8-Hydroxyquinoline-beta-D-glucopyranoside interacts with its target, beta-glucosidase, through a process known as enzymatic cleavage . This interaction results in the compound being broken down by the enzyme . The cleavage of the compound is a key step in its mode of action, enabling it to exhibit its biological activities .
Biochemical Pathways
The cleavage of 8-Hydroxyquinoline-beta-D-glucopyranoside by beta-glucosidase is part of a larger biochemical pathway involving the metabolism of glucosides . This pathway plays a crucial role in various biological processes, including the regulation of energy production and the breakdown of complex carbohydrates .
Pharmacokinetics
The compound’s interaction with beta-glucosidase suggests that it may be metabolized in environments where this enzyme is present .
Result of Action
The cleavage of 8-Hydroxyquinoline-beta-D-glucopyranoside by beta-glucosidase results in the compound exhibiting antiproliferative activity against different tumor cell lines in the presence of copper (II) ions . This suggests that the compound may have potential anticancer properties .
Action Environment
The action of 8-Hydroxyquinoline-beta-D-glucopyranoside is influenced by environmental factors such as the presence of beta-glucosidase and copper (II) ions . These factors can affect the compound’s efficacy and stability. For instance, the absence of beta-glucosidase may hinder the compound’s ability to be metabolized and exert its biological effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXDESAZVPVGR-TVKJYDDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29266-96-4 | |
| Record name | 8-Quinolinyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29266-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyquinoline β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)
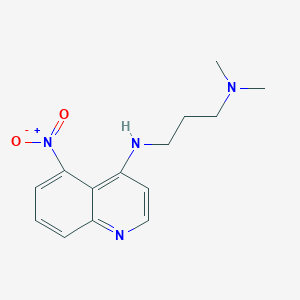

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1196229.png)

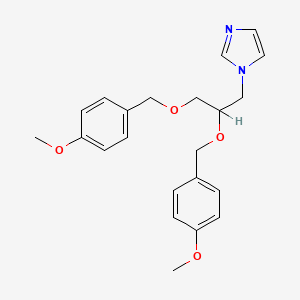

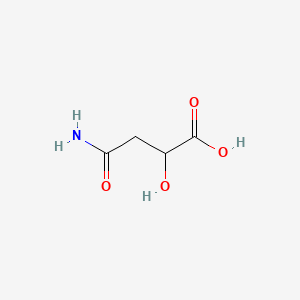
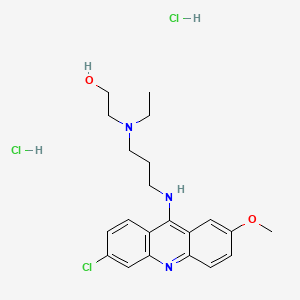
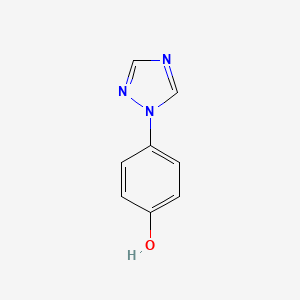
![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)
